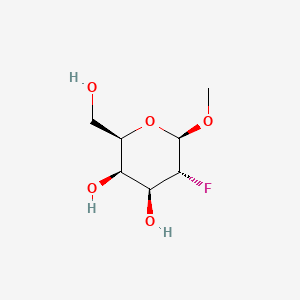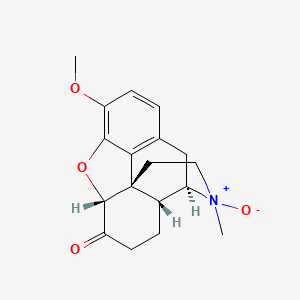
Benzyl 2,2-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,2-dimethylbutanoate is an organic ester compound with the molecular formula C12H16O2 It is characterized by a benzyl group attached to a 2,2-dimethylbutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 2,2-dimethylbutanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 2,2-dimethylbutanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2,2-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-dimethylbutanoic acid.
Reduction: Formation of benzyl alcohol and 2,2-dimethylbutanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl 2,2-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis is ongoing.
Industry: It is employed in the manufacture of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of benzyl 2,2-dimethylbutanoate involves its interaction with specific molecular targets, leading to various chemical transformations. For instance, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, resulting in the cleavage of the ester bond and formation of the corresponding alcohol and carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Benzyl acetate: Similar ester with an acetate group instead of 2,2-dimethylbutanoate.
Benzyl benzoate: Contains a benzoate group, differing in the aromatic ring structure.
Ethyl 2,2-dimethylbutanoate: An ester with an ethyl group instead of a benzyl group.
Uniqueness: Benzyl 2,2-dimethylbutanoate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its combination of a benzyl group with a 2,2-dimethylbutanoate moiety makes it particularly useful in certain synthetic applications where other esters may not be as effective.
Eigenschaften
CAS-Nummer |
2094-70-4 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
benzyl 2,2-dimethylbutanoate |
InChI |
InChI=1S/C13H18O2/c1-4-13(2,3)12(14)15-10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI-Schlüssel |
NOGKPRINILXHMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B15287856.png)
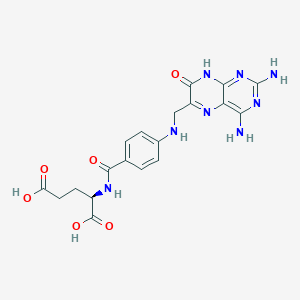
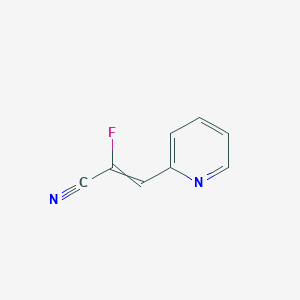

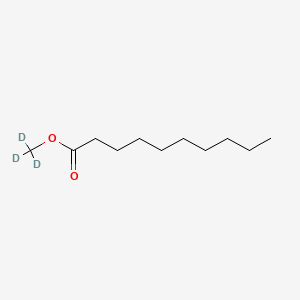

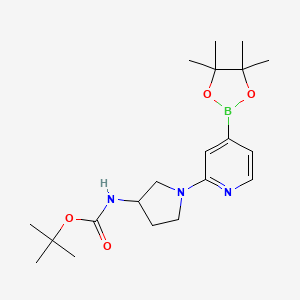
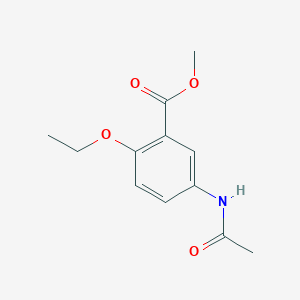
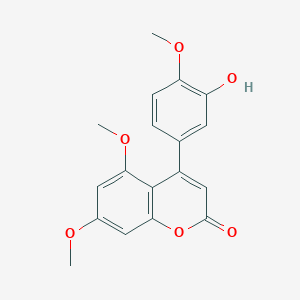
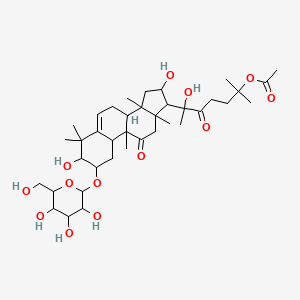
![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)
